Dimoxystrobin

Vue d'ensemble

Description

Dimoxystrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is primarily used for disease control in cereals and other crops. This compound has a low aqueous solubility and low volatility, making it persistent in both soil and water systems. It is highly toxic to earthworms and fish but has a low oral mammalian toxicity .

Applications De Recherche Scientifique

Agricultural Applications

Dimoxystrobin is primarily utilized as a fungicide in crop protection. Its applications include:

- Cereal Crops : It is commonly applied to cereals to control fungal diseases such as leaf spots and rusts, which can significantly reduce crop yields.

- Oilseed Rape and Sunflower : this compound is used effectively in oilseed rape and sunflower cultivation, where it helps manage diseases that threaten these crops .

- Grasslands : The fungicide is also employed in grassland management to prevent fungal infections that can affect pasture quality .

Environmental Impact

While this compound is considered non-toxic to mammals and birds, it poses significant risks to aquatic ecosystems. Studies have shown that even low concentrations (6.56 and 13.13 μg/L) can induce morphological alterations in fish, particularly zebrafish (Danio rerio), affecting gill function and overall health .

Case Study: Toxicity in Aquatic Species

A recent study assessed the impact of this compound on zebrafish embryos and larvae, revealing severe morphological changes and increased oxidative stress markers after short-term exposure . These findings highlight the need for stringent regulations regarding its use near water bodies.

Regulatory Status

This compound has been included in the European Commission's 3rd Watch List due to its toxicity to aquatic life. Despite its widespread use across several EU member states, there are growing concerns about its long-term environmental effects and potential human health risks, including reproductive toxicity and carcinogenicity .

Recent Developments

In June 2023, the EU moved towards banning this compound following extensive evaluations of its toxicological profile . This decision underscores the importance of ongoing research into the safety and environmental impact of agrochemicals.

Research Findings

Recent research has focused on the biochemical effects of this compound on various organisms:

- Morphological Changes : Studies indicate that exposure leads to significant morphological alterations in fish gills, reducing their surface area for gas exchange .

- Oxidative Stress Response : this compound exposure has been linked to oxidative stress in aquatic organisms, impacting their survival and reproductive success .

Summary Table of Key Findings

Mécanisme D'action

Target of Action

Dimoxystrobin, a strobilurin fungicide , primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

This compound inhibits the electron transfer in the mitochondrial cytochrome-bc1 complex . By disrupting this process, it prevents the production of ATP, the energy currency of the cell, thereby inhibiting the growth of the target fungi .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the respiratory chain at the level of Complex III . The inhibition of this complex disrupts the normal flow of electrons, leading to a halt in ATP production and, consequently, cell death.

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . These properties can affect its absorption, distribution, metabolism, and excretion (ADME) in the environment.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the energy production within fungal cells, it effectively controls diseases in various crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has been found to be persistent in both soil and water systems . It is also highly toxic to earthworms and fish , but tends to be classified as moderate to low for other species . Studies have shown that this compound can be influenced by various environmental conditions, including soil type and moisture .

Méthodes De Préparation

Dimoxystrobin can be synthesized through various methods. One common synthetic route involves the reaction of kresoxim-methyl with methoxyamine salt. This method aims to reduce side reactions and improve the yield of the desired product . Industrial production methods often involve optimizing reaction conditions to minimize impurities and maximize yield.

Analyse Des Réactions Chimiques

Dimoxystrobin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Comparaison Avec Des Composés Similaires

Dimoxystrobin is part of the strobilurin class of fungicides, which includes compounds such as azoxystrobin, kresoxim-methyl, picoxystrobin, fluoxastrobin, oryzastrobin, pyraclostrobin, and trifloxystrobin . Compared to these compounds, this compound is unique in its specific molecular structure and its particular efficacy against certain fungal pathogens. Its low volatility and persistence in soil and water systems also distinguish it from some of its counterparts .

Activité Biologique

Dimoxystrobin is a strobilurin fungicide widely used in agriculture for its efficacy against various plant pathogens. Its biological activity extends beyond fungicidal properties, impacting aquatic organisms and potentially affecting human health. This article synthesizes recent research findings on the biological activity of this compound, focusing on its effects on aquatic life, mechanisms of action, and toxicological assessments.

This compound operates primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex in the electron transport chain. This disruption leads to a decrease in ATP production, effectively inhibiting fungal growth and reproduction. The compound's action is similar to other strobilurins, making it a critical tool in integrated pest management strategies.

Effects on Aquatic Organisms

Recent studies have highlighted the significant impact of this compound on aquatic life, particularly fish species such as Danio rerio (zebrafish).

Morphological and Physiological Changes

- Liver Alterations : Exposure to this compound has been shown to induce oxidative stress and morphological changes in zebrafish liver tissue. Key findings include:

- Gill Functionality : Short-term exposure (96 hours) to this compound resulted in:

- Behavioral Changes : Behavioral assays indicated that this compound exposure could impair motor functions and alter swimming patterns in zebrafish larvae, suggesting neurotoxic effects .

Environmental Risk Assessment

The European Food Safety Authority (EFSA) has conducted extensive assessments regarding the environmental fate and behavior of this compound. Key points from these assessments include:

- Maximum Residue Levels (MRLs) : Evaluations have been made for various crops including oilseed rape and sunflower, establishing MRLs based on comprehensive risk assessments .

- Bioaccumulation Potential : Studies indicate that this compound can accumulate in aquatic ecosystems, posing risks to higher trophic levels due to its persistence and toxicity .

Human Health Implications

The Committee on Toxicity (COT) has raised concerns regarding the potential developmental effects of this compound on humans based on animal studies. The findings suggest that exposure levels causing harm in animal models may be predictive of similar effects in humans .

Case Study 1: Zebrafish Embryo Development

A study investigating the effects of this compound on zebrafish embryos revealed significant developmental toxicity at concentrations as low as 13.13 µg/L. Observed effects included:

- Increased mortality rates.

- Malformations such as spinal deformities and edema.

- Disruption of normal developmental pathways linked to oxidative stress .

Case Study 2: Ecotoxicological Impact

Research assessing multi-pesticide residues found this compound among the most prevalent contaminants in cultivated herbal medicines. This highlights the compound's widespread environmental presence and potential implications for human health through food consumption .

Summary Table of Biological Effects

Propriétés

Numéro CAS |

149961-52-4 |

|---|---|

Formule moléculaire |

C19H22N2O3 |

Poids moléculaire |

326.4 g/mol |

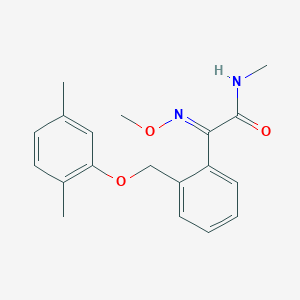

Nom IUPAC |

(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide |

InChI |

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18- |

Clé InChI |

WXUZAHCNPWONDH-UZYVYHOESA-N |

SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |

SMILES isomérique |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |

SMILES canonique |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |

Key on ui other cas no. |

149961-52-4 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dimoxystrobin?

A1: this compound belongs to the strobilurin fungicide group, also known as quinone outside inhibitors (QoIs). These fungicides work by inhibiting the electron transfer at the Qo site of cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi. [, , , , ] This disruption effectively blocks energy production in fungal cells, ultimately leading to their demise.

Q2: How does this compound affect fungal cells on a cellular level?

A2: this compound's inhibition of the mitochondrial respiratory chain leads to a cascade of downstream effects. This includes the disruption of energy production (ATP synthesis), which is essential for various cellular processes. Furthermore, it can lead to an accumulation of reactive oxygen species (ROS), ultimately resulting in oxidative stress and fungal cell death. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C22H27NO4, and its molecular weight is 373.46 g/mol. [, , , ]

Q4: Has research been conducted on the stability of this compound in different soil types?

A4: Yes, research has shown that this compound degradation is relatively slow in soil, with approximately 65% remaining after 120 days in a study using sandy loam soil. Interestingly, the study found that landscape position (shoulder, side slope, foot slope), while influencing some soil properties, did not significantly affect this compound degradation. []

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily known for its fungicidal activity, not its catalytic properties. Its mode of action revolves around inhibiting an enzymatic process in fungi, rather than catalyzing a reaction. [, , , , ]

Q6: Have any QSAR models been developed for this compound or related strobilurins?

A6: While specific QSAR models for this compound weren't detailed in the provided papers, QSAR modeling is a common approach in pesticide research, including strobilurins. These models help predict the activity, toxicity, and other properties of new compounds based on their structure. [, ]

Q7: How do structural modifications to the this compound molecule impact its fungicidal activity?

A7: While the provided papers didn't delve into specific SAR studies for this compound, they highlight the importance of the methoxyacrylate group and the E-isomer configuration for the fungicidal activity of strobilurins. Changes to these structural features can significantly affect their potency and spectrum of activity. [, , , , , , ]

Q8: What are some common formulations of this compound used in agricultural applications?

A8: this compound is often formulated with other fungicides to broaden its spectrum of activity and prevent resistance development. It is commercially available in formulations like wettable powders, suspension concentrates (SC), water dispersible granules, and emulsifiable concentrates (EC), which are suitable for different application methods. [, , , , , , , , , , , ]

Q9: Are there any environmental concerns related to the use of this compound?

A9: As with many pesticides, there are concerns regarding the potential environmental impact of this compound. Research is ongoing to assess its effects on non-target organisms and its fate in the environment. Efforts are being made to minimize any negative effects through responsible use and the development of more environmentally friendly formulations and application methods. [, , ]

Q10: How is this compound absorbed, distributed, metabolized, and excreted in plants?

A10: While the provided papers did not focus on the detailed pharmacokinetics of this compound in plants, it's understood that strobilurins are absorbed by plant tissues and translocated to a certain extent. Their metabolism in plants can involve processes like hydrolysis and oxidation, leading to the formation of various metabolites. [, , ]

Q11: What types of in vitro and in vivo studies have been conducted to assess the efficacy of this compound against plant pathogens?

A11: Numerous studies have investigated the efficacy of this compound. In vitro assays, like mycelial growth inhibition and microtitre plate assays, are commonly used to determine the sensitivity of different fungal isolates. Field trials are crucial for evaluating the effectiveness of this compound formulations in controlling fungal diseases under real-world conditions. These studies help to determine the optimal application rates and timings for different crops and diseases. [, , , , , , , ]

Q12: What are the known mechanisms of resistance to this compound in fungi?

A12: Resistance to strobilurin fungicides, including this compound, is a growing concern. The most common resistance mechanism is the mutation of the cytochrome b gene, specifically at the target site of QoI fungicides. This mutation reduces the binding affinity of this compound, rendering it ineffective. Cross-resistance among different strobilurin fungicides is also a concern due to their similar mode of action. [, , ]

Q13: What is the toxicological profile of this compound, and what safety measures should be taken when handling it?

A13: As with any pesticide, handling this compound requires caution and adherence to safety guidelines. Information regarding toxicity and safety measures can be found in the product's Safety Data Sheet (SDS), which should always be consulted before handling. [, ]

Q14: Have any biomarkers been identified to predict the efficacy of this compound treatment or to monitor the development of fungicide resistance?

A14: While specific biomarkers related to this compound efficacy weren't mentioned in these research papers, monitoring the cytochrome b gene mutations in fungal populations is crucial for tracking the development and spread of resistance to strobilurin fungicides. [, ]

Q15: What analytical techniques are commonly employed for the detection and quantification of this compound residues in food and environmental samples?

A15: Several analytical methods are used to detect and quantify this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing this compound residues in various matrices, including food and environmental samples. Other techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry coupled with solid phase extraction have also been employed successfully. These methods offer the sensitivity and selectivity required to monitor this compound residues at trace levels. [, , , , ]

Q16: What is being done to mitigate the potential negative impacts of this compound on the environment?

A16: Research is ongoing to assess and mitigate the environmental impacts of this compound. This includes studying its degradation pathways in soil and water, evaluating its effects on non-target organisms, and developing more sustainable agricultural practices that minimize its use and environmental footprint. [, , ]

Q17: How are the analytical methods used for this compound analysis validated to ensure their reliability and accuracy?

A17: Analytical method validation is a critical step in ensuring the accuracy, precision, and reliability of this compound residue analysis. This process typically involves evaluating parameters like linearity, sensitivity, recovery, precision, and specificity. International guidelines and standards guide the validation process, ensuring the reliability of data used for regulatory and monitoring purposes. [, , , ]

Q18: What are some potential alternatives to this compound for controlling fungal diseases in crops?

A18: With the rise of fungicide resistance, exploring alternative disease control strategies is essential. This includes integrating different fungicide classes with distinct modes of action, such as SDHIs (succinate dehydrogenase inhibitors), and utilizing non-chemical approaches like crop rotation, resistant varieties, and biological control agents. [, , , , , , , , , , ]

Q19: What are some valuable resources for researchers interested in learning more about this compound and other fungicides?

A19: Several resources are available for researchers, including scientific databases like PubMed and Semantic Scholar, which provide access to published research articles. Organizations like the Pesticide Action Network (PAN) and the European Food Safety Authority (EFSA) offer information on pesticide safety, regulations, and environmental impact. Additionally, university agricultural extensions and research institutions often conduct studies on fungicides and can be valuable sources of information. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.